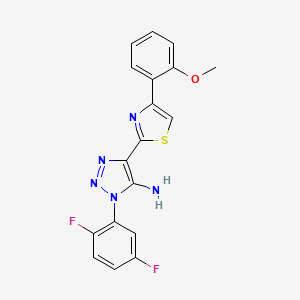![molecular formula C24H18N2O6S B2658929 2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide CAS No. 902520-96-1](/img/structure/B2658929.png)
2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a phenylsulfonyl group attached at the 7th position and an acetamide group at the 2nd position of the quinoline ring. The presence of these functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a complex fused ring system characteristic of quinolines, with additional functional groups attached. These groups could potentially influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The phenylsulfonyl and acetamide groups could potentially undergo various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall polarity would determine properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesized compound (VII) demonstrated remarkable antitumor activity, even surpassing that of the positive control group (berberine). It was tested against three human cancer cell lines: HCT-116, Hela, and A549. The cytotoxicity evaluation revealed that compound (VII) outperformed the positive control, highlighting its potential as an antitumor agent .
Antibacterial Properties
Compound (V-X) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it had an inhibitory effect on Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739). Its antibacterial potency was approximately 1–4 times that of amoxicillin and 1–2 times that of ciprofloxacin. The most effective compounds were (VII) and (X), which displayed 4-fold and 2-fold higher antibacterial activity, respectively, compared to amoxicillin and ciprofloxacin .
Potential as an Anti-Malarial Agent
Quinoline derivatives have been explored for their anti-malarial properties. While further studies are needed, this compound’s structural similarity to quinoline derivatives suggests potential in combating malaria parasites .
Anti-Inflammatory Effects
Quinoline derivatives, including this compound, have shown promise as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them interesting candidates for therapeutic development .
Antioxidant Properties
Although specific data on this compound’s antioxidant effects are not available in the provided literature, quinoline derivatives in general have demonstrated antioxidant activity. Further investigations could reveal its potential in this area .
Chemical Synthesis Intermediates
Beyond its pharmacological applications, this compound serves as an important intermediate in chemical synthesis. Researchers can leverage its unique structure for designing novel derivatives with enhanced properties .
Wirkmechanismus
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and activities. If it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6S/c27-23(25-16-7-3-1-4-8-16)14-26-13-22(33(29,30)17-9-5-2-6-10-17)24(28)18-11-20-21(12-19(18)26)32-15-31-20/h1-13H,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIKUZLNLATUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopentyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2658846.png)
![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
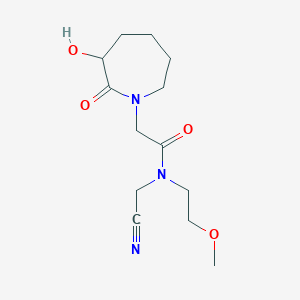
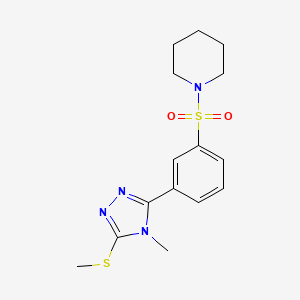
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)

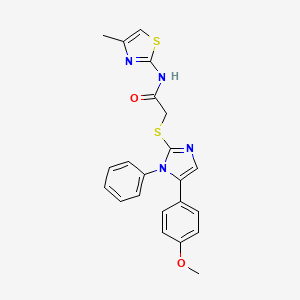

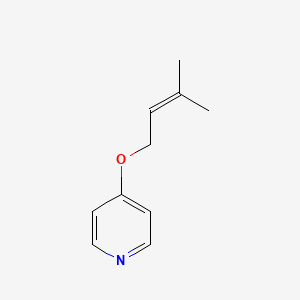
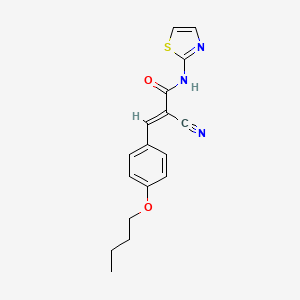
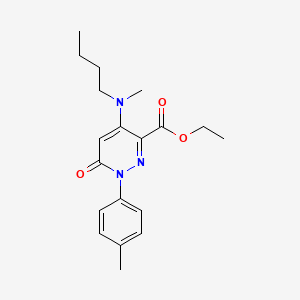
![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)
